molecular formula C4H7ClF3N B13471405 1,1,1-Trifluorobut-3-en-2-aminehydrochloride

1,1,1-Trifluorobut-3-en-2-aminehydrochloride

Cat. No.: B13471405
M. Wt: 161.55 g/mol
InChI Key: IQIPQZXSJZOGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluorobut-3-en-2-aminehydrochloride is a chemical compound with the molecular formula C4H7ClF3N It is a derivative of butene, where three hydrogen atoms are replaced by fluorine atoms, and it contains an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluorobut-3-en-2-aminehydrochloride typically involves the reaction of 1,1,1-trifluorobut-3-en-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorobut-3-en-2-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorobut-3-en-2-one, while reduction can produce trifluorobut-3-en-2-amine .

Scientific Research Applications

1,1,1-Trifluorobut-3-en-2-aminehydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorobut-3-en-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluorobut-3-en-2-one
  • 1,1,1-Trifluorobut-3-en-2-amine
  • 1,1,1-Trifluorobut-3-en-2-ol

Uniqueness

1,1,1-Trifluorobut-3-en-2-aminehydrochloride is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

1,1,1-trifluorobut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c1-2-3(8)4(5,6)7;/h2-3H,1,8H2;1H

InChI Key

IQIPQZXSJZOGGT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(F)(F)F)N.Cl

Origin of Product

United States

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